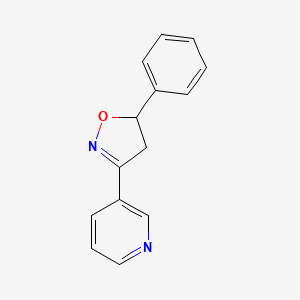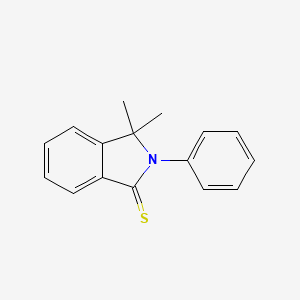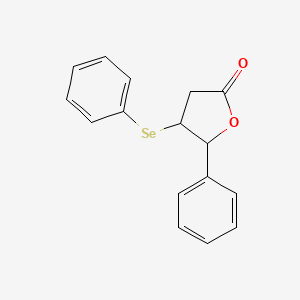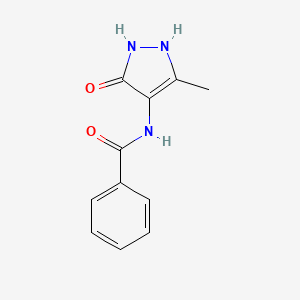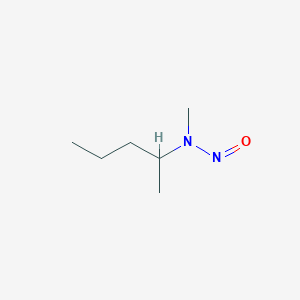
N-Methyl-N-nitroso-2-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-nitroso-2-pentanamine is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, metabolism, and effects on biological systems. This compound is characterized by the presence of a nitroso group (-NO) attached to a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitroso-2-pentanamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methyl-2-pentanamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-Methyl-2-pentanamine+HNO2→this compound+H2O
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves the controlled reaction of amines with nitrosating agents. The process requires careful handling of reagents and control of reaction conditions to ensure safety and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted nitrosamines or other derivatives.
Scientific Research Applications
N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.
Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.
Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.
Mechanism of Action
The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Methyl-N-nitroso-2-pentanamine is unique due to its specific structure and the presence of a pentyl group, which influences its chemical reactivity and biological interactions. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potential.
Properties
CAS No. |
130985-76-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methyl-N-pentan-2-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3 |
InChI Key |
QYGRIPAGDZPDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


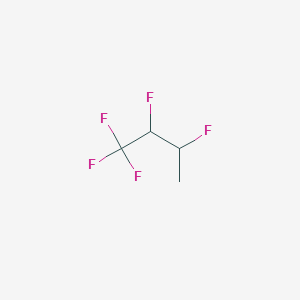
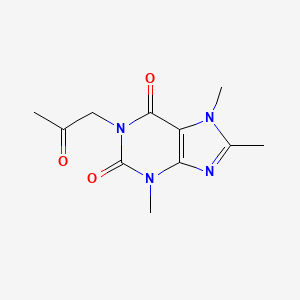
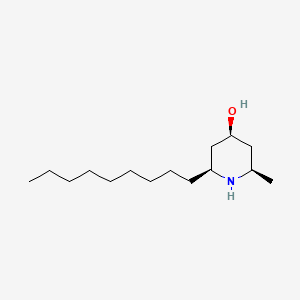
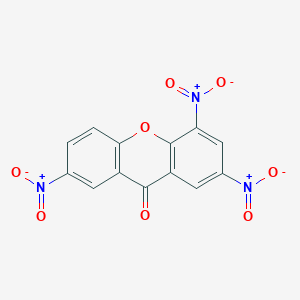
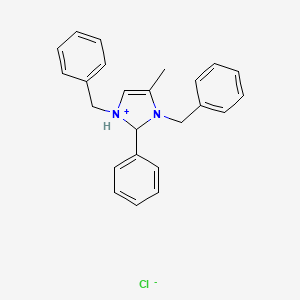
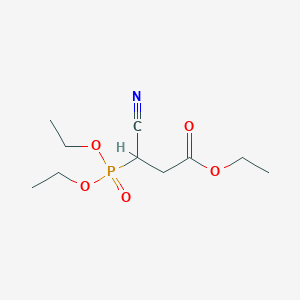
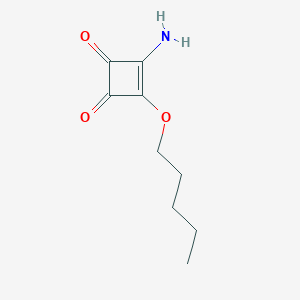
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
